6-(Octadecylthio)purine

Liposomal Drug Delivery Prodrug Design Pharmaceutics

6-(Octadecylthio)purine (also designated 6-(octadecyldithio)-purine or 6-ODP) is a synthetic, lipophilic prodrug derivative of 6-mercaptopurine (6-MP). This compound features an octadecyl (C18) thioether chain linked via a disulfide bond to the 6-position of the purine ring, resulting in the molecular formula C23H40N4S2 and a molecular weight of approximately 436.7 g/mol.

Molecular Formula C23H40N4S2
Molecular Weight 436.7 g/mol
CAS No. 122714-66-3
Cat. No. B045563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Octadecylthio)purine
CAS122714-66-3
Synonyms6-(octadecylthio)purine
Molecular FormulaC23H40N4S2
Molecular Weight436.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCSSC1=NC=NC2=C1NC=N2
InChIInChI=1S/C23H40N4S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-29-23-21-22(25-19-24-21)26-20-27-23/h19-20H,2-18H2,1H3,(H,24,25,26,27)
InChIKeyYDOQRKPYNLNUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Octadecylthio)purine (CAS 122714-66-3): Key Specifications and Procurement Considerations


6-(Octadecylthio)purine (also designated 6-(octadecyldithio)-purine or 6-ODP) is a synthetic, lipophilic prodrug derivative of 6-mercaptopurine (6-MP) [1]. This compound features an octadecyl (C18) thioether chain linked via a disulfide bond to the 6-position of the purine ring, resulting in the molecular formula C23H40N4S2 and a molecular weight of approximately 436.7 g/mol [2]. It is a purine analog specifically designed for integration into liposomal delivery systems to improve the pharmacokinetic profile and therapeutic index of the active parent compound, 6-MP [3].

Why Generic 6-Mercaptopurine (6-MP) Cannot Substitute for 6-(Octadecylthio)purine in Liposomal Drug Delivery


Substituting 6-(Octadecylthio)purine with generic 6-MP in a liposomal formulation is not functionally equivalent due to fundamental physicochemical differences. 6-MP is a small polar molecule that suffers from low entrapment efficiency in liposomes; it rapidly diffuses out of the aqueous core and across the lipid bilayer, resulting in poor vesicle retention and premature release [1]. In contrast, 6-(Octadecylthio)purine was purposefully designed as a highly lipophilic prodrug (with a calculated LogP of approximately 10.95 [2]) that can be quantitatively and stably integrated into the phospholipid bilayer of liposomes [1]. This critical distinction in formulation behavior directly impacts the compound's ability to function as a controlled-release prodrug system, making the specific chemical identity of the thioether chain essential for achieving the intended biodistribution and pharmacokinetic benefits [3].

Quantitative Performance Metrics for 6-(Octadecylthio)purine vs. Standard-of-Care Comparators


Comparative Liposomal Entrapment Efficiency and Stability

The primary differentiation of 6-(Octadecylthio)purine from the parent drug 6-MP is its ability to be quantitatively incorporated into liposomal bilayers. Unlike 6-MP, which exhibits low entrapment efficiency due to rapid leakage from the aqueous core [1], the lipophilic octadecylthio chain of 6-ODP enables its stable integration into the lipid phase of liposomes [2].

Liposomal Drug Delivery Prodrug Design Pharmaceutics

Antiproliferative Activity of Liposomal 6-ODP vs. Azathioprine in Human T-Lymphocytes

The antiproliferative effect of liposomal 6-ODP was evaluated in a PHA-stimulated human T-lymphocyte assay, a model for immunosuppressive activity. The liposomal formulation of 6-ODP demonstrated a concentration-dependent suppression of proliferation that was comparable to the clinically used prodrug azathioprine (AZA) [1].

Immunosuppression Antiproliferative Assay Prodrug Activation

Physicochemical Differentiation: Lipophilicity (LogP) Comparison

The calculated octanol-water partition coefficient (LogP) is a key determinant of a molecule's behavior in a liposomal system. 6-(Octadecylthio)purine exhibits a calculated LogP of approximately 10.95 [1], which is substantially higher than that of the parent drug 6-MP, which has a LogP of approximately 0.25 [2]. This difference of over 10 orders of magnitude in lipophilicity is the fundamental driver of its quantitative entrapment in lipid bilayers.

Drug Design Physicochemical Properties Lipophilicity

Mechanism of Prodrug Activation: Disulfide Bond Cleavage

The specific design of 6-ODP incorporates a disulfide bond linking the active 6-MP moiety to the lipophilic octadecyl chain. This bond is designed to be cleaved intracellularly, releasing free 6-MP [1]. This is a critical functional differentiator from simple ester or amide prodrugs, as disulfide bonds are stable in the extracellular environment but can be reduced in the intracellular milieu, providing a mechanism for site-specific drug release.

Prodrug Activation Drug Release Redox Chemistry

Recommended Research and Formulation Applications for 6-(Octadecylthio)purine (CAS 122714-66-3)


Development of Stable, High-Payload Liposomal Formulations of 6-Mercaptopurine

As demonstrated, 6-ODP can be quantitatively incorporated into the lipid bilayer of liposomes to a defined molar percentage (e.g., 20 mol% in soybean lecithin), yielding a homogeneous preparation with a consistent vesicle size (~122 nm) [1]. This is in stark contrast to 6-MP, which cannot be stably entrapped in liposomes at high payloads. This compound is therefore ideal for formulators seeking to create a liposomal 6-MP product with predictable drug loading and controlled release properties.

Investigations of Immunosuppressive and Antiproliferative Mechanisms in T-Lymphocytes

The direct head-to-head study of 6-ODP against AZA and 6-MP in a PHA-induced T-lymphocyte proliferation assay provides a validated model system [1]. Researchers can procure this compound to investigate the specific immunosuppressive effects of a liposomal 6-MP prodrug, compare its cellular uptake and metabolism to that of free 6-MP and AZA, and explore its potential in models of autoimmune disease or transplant rejection where sustained, targeted immunosuppression is desired.

Pharmacokinetic Studies of Sustained-Release Purine Antimetabolites

The lipophilic nature of 6-ODP (LogP 10.95) and its stable incorporation into liposomes are designed to prolong circulation time and alter biodistribution compared to the parent drug 6-MP (which has a half-life of approx. 50 min) [1]. This makes the compound a valuable tool for preclinical pharmacokinetic (PK) and biodistribution studies aimed at understanding how a liposomal formulation can improve the therapeutic index of a purine antimetabolite by reducing peak plasma concentrations and extending exposure.

Synthesis and Characterization of Novel Purine-Based Amphiphiles

6-ODP serves as a key intermediate or reference standard in the synthesis and study of novel 2- and 6-alkyl/arylthiopurine nucleosides and other purine-based amphiphiles [2]. Its well-defined structure and properties make it a useful benchmark for evaluating the physicochemical characteristics (e.g., LogP, liposomal entrapment) of new derivatives designed for lipid-based drug delivery.

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